REACTION_SMILES
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[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[CH3:25][C:26]([O:27][C:28](=[O:29])[CH3:30])=[O:31].[CH:1](=[O:2])[c:3]1[cH:4][n:5](-[c:8]2[c:9]([OH:14])[cH:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1.[ClH:22].[NH2:23][OH:24]>>[C:1]([c:3]1[cH:4][n:5](-[c:8]2[c:9]([OH:14])[cH:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1)#[N:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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O=Cc1ccn(-c2ccccc2O)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccn(-c2ccccc2O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Type
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product
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Smiles
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N#Cc1ccn(-c2ccccc2O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |